2-Bromo-1,4-di(pentan-3-yl)benzene
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Overview
Description
2-Bromo-1,4-di(pentan-3-yl)benzene is an organic compound with the molecular formula C16H25Br It is a derivative of benzene, where two pentan-3-yl groups are attached to the 1 and 4 positions of the benzene ring, and a bromine atom is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-di(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products Formed
Substitution: Formation of 1,4-di(pentan-3-yl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,4-di(pentan-3-yl)benzene.
Scientific Research Applications
2-Bromo-1,4-di(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-di(pentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-di(pentan-3-yl)benzene
- 1,4-Di(pentan-3-yl)benzene
- 2-Bromo-1,4-dimethylbenzene
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
825644-13-1 |
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Molecular Formula |
C16H25Br |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-bromo-1,4-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25Br/c1-5-12(6-2)14-9-10-15(16(17)11-14)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
InChI Key |
MWZCFIZOSOESGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=C(C=C1)C(CC)CC)Br |
Origin of Product |
United States |
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